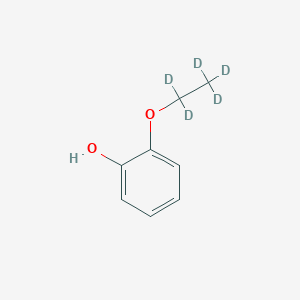

2-Ethoxy-d5-phenol

概述

描述

2-Ethoxy-d5-phenol is a deuterated derivative of 2-ethoxyphenol, which is a phenolic compound. Phenolic compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The deuterated form, this compound, is particularly useful in research due to its unique isotopic properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-d5-phenol typically involves the deuteration of 2-ethoxyphenol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of deuterium oxide (heavy water) as a solvent can also facilitate the exchange process.

化学反应分析

Types of Reactions: 2-Ethoxy-d5-phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to simpler phenolic compounds.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Simpler phenolic compounds.

Substitution: Halogenated or nitrated phenolic derivatives.

科学研究应用

Nuclear Magnetic Resonance Spectroscopy

Isotopic Labeling : The primary application of 2-Ethoxy-d5-phenol lies in its use as an isotopic label in NMR spectroscopy. The presence of deuterium (d5) enhances the resolution of NMR spectra, allowing for more precise elucidation of molecular structures and dynamics. This is particularly useful in studying complex organic compounds where conventional hydrogen atoms may lead to overlapping signals.

Case Study : In a study examining the interaction of phenolic compounds with biological systems, researchers utilized this compound to trace metabolic pathways through NMR analysis. The deuterium labeling provided clear insights into the kinetics and mechanisms of reactions involving phenolic compounds, demonstrating its utility in metabolic studies .

Pharmaceutical Research

Drug Development : this compound is employed in pharmaceutical research to investigate drug interactions and stability. Its isotopic labeling facilitates the tracking of drug metabolism and pharmacokinetics, essential for developing new therapeutic agents.

Example Application : In a recent investigation into the bioavailability of phenolic compounds, researchers used this compound to monitor the absorption and distribution of a newly synthesized drug candidate. The study highlighted how deuterated compounds can provide critical data on the pharmacological properties of potential drugs .

Environmental Studies

Emerging Contaminants : The compound is also being assessed for its role as a marker for environmental studies, particularly concerning personal care products (PCPs) and their impact on ecosystems. Its detection in wastewater samples can indicate the presence of phenolic pollutants.

Research Findings : A study conducted by the Washington State Department of Ecology analyzed various chemicals, including this compound, in industrial wastewater. The findings underscored the need for monitoring emerging contaminants and their ecological effects, providing a framework for future research on environmental safety .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Nuclear Magnetic Resonance | Used as an isotopic label to enhance spectral resolution in NMR studies | Traced metabolic pathways in phenolic compound interactions |

| Pharmaceutical Research | Investigated drug interactions and stability through isotopic labeling | Monitored absorption and distribution of drug candidates |

| Environmental Studies | Assessed as a marker for detecting phenolic pollutants in wastewater | Highlighted presence in industrial wastewater samples |

作用机制

The mechanism of action of 2-Ethoxy-d5-phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to donate hydrogen atoms and neutralize free radicals. The deuterated form may exhibit slightly different kinetic properties due to the isotope effect, which can be useful in studying reaction mechanisms.

Molecular Targets and Pathways:

Antioxidant Pathways: Involves scavenging of free radicals and chelation of metal ions.

Cell Signaling: May influence cell signaling pathways related to oxidative stress and inflammation.

相似化合物的比较

2-Ethoxyphenol: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.

2-Methoxyphenol (Guaiacol): Another phenolic compound with a methoxy group instead of an ethoxy group.

4-Ethoxyphenol: A positional isomer with the ethoxy group at the para position.

Uniqueness: 2-Ethoxy-d5-phenol is unique due to its deuterated nature, which makes it valuable in research applications where isotopic labeling is required. This property allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.

生物活性

2-Ethoxy-d5-phenol, a deuterated derivative of 2-ethoxyphenol, is a phenolic compound that has garnered attention for its diverse biological activities. Its unique isotopic properties make it particularly valuable in research settings, especially in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of an ethoxy group at the para position relative to the hydroxyl group on the phenolic ring. This structure influences its reactivity and biological activity. The compound primarily exhibits its effects through electrophilic aromatic substitution , which is a common mechanism for phenolic compounds.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can serve as a tracer in metabolic studies due to its deuterated nature. This allows researchers to track its pathways in biological systems effectively. Its potential as an antioxidant is also noteworthy, as phenolic compounds are known to neutralize free radicals and reduce oxidative stress, contributing to various health benefits .

Antioxidant Properties

Phenolic compounds, including this compound, have demonstrated significant antioxidant activity . They can inhibit lipid peroxidation and scavenge free radicals, which are crucial in preventing cellular damage associated with oxidative stress. Table 1 summarizes key studies on the antioxidant properties of phenolic compounds.

| Study Reference | Phenolic Compound | Antioxidant Activity | Methodology |

|---|---|---|---|

| Various phenols | Chain-breaking activity | Chemiluminescence | |

| This compound | Moderate antioxidant effects | Lipid autoxidation assays |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . It can modulate inflammatory pathways by inhibiting pro-inflammatory mediators and enzymes such as cyclooxygenase (COX). This action aligns with findings that many phenolic compounds help reduce inflammation, which is linked to chronic diseases .

Case Studies

- Cancer Research : A study investigated the role of phenolic compounds in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression. The results suggested that derivatives like this compound could enhance the efficacy of existing anti-cancer therapies by acting synergistically with nonsteroidal anti-inflammatory drugs (NSAIDs).

- Metabolic Disorders : Another study explored the effects of phenolic compounds on metabolic syndrome markers. It was found that regular consumption of phenolic-rich foods could lead to significant improvements in insulin sensitivity and lipid profiles, suggesting a protective role against type 2 diabetes .

- Neuroprotection : Research has shown that certain phenolic compounds can protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's disease. The neuroprotective effects were attributed to their ability to enhance antioxidant defenses within neuronal tissues .

属性

IUPAC Name |

2-(1,1,2,2,2-pentadeuterioethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEFFSWKSMRFRQ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482719 | |

| Record name | 2-Ethoxy-d5-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117320-30-6 | |

| Record name | 2-Ethoxy-d5-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。